molecular formula C10H10ClF3O2S B2654245 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride CAS No. 1696193-35-7

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride

Cat. No.: B2654245
CAS No.: 1696193-35-7
M. Wt: 286.69
InChI Key: BCODNMOBQBESCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride typically involves the reaction of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring robust chemical stability and reactivity .

Properties

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-3-5-8(6-4-7)17(11,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCODNMOBQBESCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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